

# Unveiling the Anti-Leishmanial Action of GSK3186899: A Technical Guide

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Compound of Interest		
Compound Name:	GSK3186899	
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This technical guide provides an in-depth overview of the mechanism of action of **GSK3186899** (also known as DDD853651), a promising preclinical candidate for the treatment of visceral leishmaniasis (VL). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of anti-infective drug discovery.

# Core Mechanism of Action: Targeting the Leishmania Proteasome

Initial investigations into the mechanism of action of the chemical series to which **GSK3186899** belongs explored the possibility of cyclin-dependent kinase (CDK) inhibition. However, detailed mode of action studies have definitively identified the primary target as the Leishmania donovani proteasome. Specifically, **GSK3186899** acts as a potent and selective inhibitor of the chymotrypsin-like peptidase activity associated with the  $\beta$ 5 subunit of the 20S proteasome.[1] [2][3]

Inhibition of the proteasome's chymotrypsin-like activity disrupts the parasite's ability to degrade and recycle ubiquitinated proteins, leading to an accumulation of damaged or misfolded proteins. This cellular stress ultimately triggers a cascade of events culminating in parasite death. This mechanism is distinct from that of some human proteasome inhibitors, offering a potential therapeutic window. High-resolution cryo-electron microscopy studies of a related compound have revealed a novel binding site at the interface of the  $\beta 4$  and  $\beta 5$  subunits



of the Leishmania proteasome, a pocket that is not present in the human ortholog.[1][3] This structural difference likely contributes to the compound's selectivity.

A secondary, and likely less dominant, mechanism of action has been proposed through the inhibition of cdc-2-related kinase 12 (CRK12).[4][5] While the primary anti-leishmanial activity is attributed to proteasome inhibition, the engagement of CRK12 may contribute to the overall efficacy profile of the compound.

## **Quantitative Efficacy and Potency**

**GSK3186899** has demonstrated significant anti-leishmanial activity in both in vitro and in vivo models of visceral leishmaniasis.

Parameter	Value	Assay/Model	Reference
In Vivo Efficacy	99% reduction in parasite load	Mouse model of visceral leishmaniasis	[5]
In Vivo Dosing Regimen	25 mg/kg, b.i.d., orally for 10 days	Mouse model of visceral leishmaniasis	[5]
Selectivity	High selectivity for Leishmania proteasome over human proteasome	In vitro proteasome activity assays	[1][3]
Human CDK9 IC50	>20 μM	In vitro kinase assay	[4]

# Experimental Protocols In Vivo Efficacy in a Mouse Model of Visceral Leishmaniasis

This protocol provides a generalized workflow based on standard practices for evaluating antileishmanial drug efficacy in murine models.

Objective: To determine the in vivo efficacy of **GSK3186899** in reducing parasite burden in a mouse model of visceral leishmaniasis.



#### Methodology:

- Animal Model: Female BALB/c mice are commonly used for this model.
- Infection: Mice are infected intravenously with Leishmania donovani amastigotes.
- Establishment of Infection: The infection is allowed to establish for a period of 7-14 days.
- Treatment: GSK3186899 is administered orally, typically twice daily (b.i.d.), for a duration of 5 or 10 consecutive days. A vehicle control group is run in parallel.
- Endpoint: At the end of the treatment period, mice are euthanized, and the livers are excised.
- Parasite Burden Quantification: The parasite burden in the liver is determined by microscopic examination of Giemsa-stained tissue smears (Leishman-Donovan Units) or by quantitative PCR.
- Data Analysis: The percentage reduction in parasite load in the treated group is calculated relative to the vehicle-treated control group.

### In Vitro Intramacrophage Amastigote Assay

Objective: To determine the in vitro potency of **GSK3186899** against the intracellular amastigote stage of Leishmania donovani.

#### Methodology:

- Host Cells: Differentiated human monocytic THP-1 cells are commonly used as host macrophages.
- Infection: The THP-1 macrophages are infected with Leishmania donovani amastigotes.
- Compound Treatment: Following infection, the cells are treated with serial dilutions of GSK3186899.
- Incubation: The treated, infected cells are incubated for a period of 72 hours.



- Endpoint: The number of amastigotes per macrophage is quantified using high-content imaging and automated microscopy.
- Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.

### **Proteasome Activity Assay**

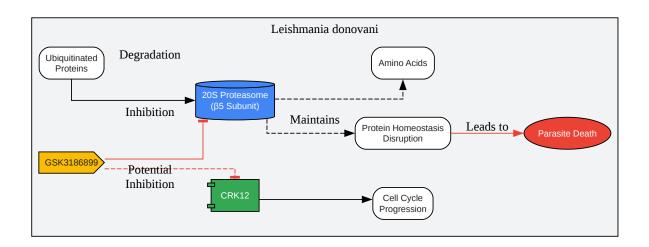
Objective: To measure the inhibitory activity of **GSK3186899** against the chymotrypsin-like activity of the Leishmania proteasome.

#### Methodology:

- Proteasome Source: Enriched proteasome fractions are isolated from Leishmania donovani promastigotes.
- Substrate: A fluorogenic substrate specific for chymotrypsin-like activity, such as Suc-LLVY-AMC, is used.
- Inhibition Assay: The Leishmania proteasome fraction is incubated with varying concentrations of GSK3186899.
- Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
- Detection: The fluorescence generated from the cleavage of the substrate is measured over time using a plate reader.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

# Visualizations Signaling Pathway of GSK3186899 Action



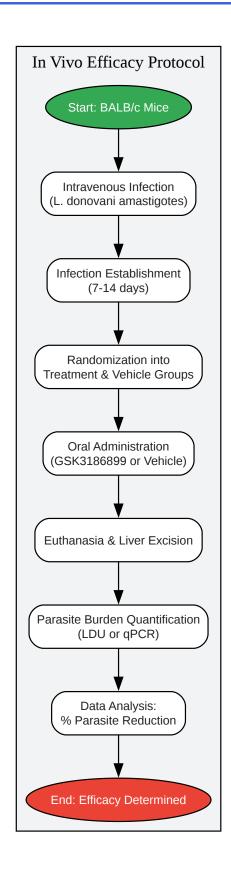


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Caption: Primary and potential secondary mechanisms of action of **GSK3186899** in Leishmania donovani.

## **Experimental Workflow for In Vivo Efficacy Testing**





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Caption: Workflow for determining the in vivo efficacy of **GSK3186899**.



# Logical Relationship of Drug Discovery and Development



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Caption: The developmental progression of GSK3186899.

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